1,4,9-Triazaspiro[5.5]undecane
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Overview
Description
1,4,9-Triazaspiro[5.5]undecane is a heterocyclic compound characterized by a spirocyclic structure containing three nitrogen atoms. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Triazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with suitable reagents to form the spirocyclic structure. For example, bromination of 1-methylpiperidine-4-carboxaldehyde followed by cyclization can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4,9-Triazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
1,4,9-Triazaspiro[5
Chemistry: It serves as a versatile scaffold in the synthesis of complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Derivatives of 1,4,9-Triazaspiro[5.5]undecane have been investigated as inhibitors of specific enzymes, such as METTL3, which is involved in RNA methylation and has implications in cancer and other diseases
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,4,9-Triazaspiro[5.5]undecane and its derivatives often involves interaction with specific molecular targets. For example, as METTL3 inhibitors, these compounds can bind to the active site of the enzyme, thereby inhibiting its activity and affecting RNA methylation pathways . This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with two nitrogen atoms.
1,4,9-Triazaspiro[5.6]dodecane: A similar compound with an additional carbon atom in the ring structure.
Uniqueness
1,4,9-Triazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms, which confer distinct chemical and biological properties. Its ability to act as a scaffold for drug design and its potential as an enzyme inhibitor make it a valuable compound in medicinal chemistry.
Biological Activity
1,4,9-Triazaspiro[5.5]undecane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is a bicyclic compound featuring a spiro structure that incorporates nitrogen atoms within its rings. This structural uniqueness contributes to its varied biological activities. Research has primarily focused on its derivatives, which exhibit potent effects against various diseases.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, compounds such as 2,4-diamino-1-phenyl-1,3,5-triazaspiro[5.5]undeca-2,4-dienes have demonstrated selective inhibition against Mycobacterium tuberculosis dihydrofolate reductase (DHFR), with minimal cytotoxicity (MIC 50: 0.01 μM) .
Table 1: Antimicrobial Activity of Triazaspiro Compounds
Compound | Target | MIC (μM) | Cytotoxicity |
---|---|---|---|
20b | M. tuberculosis DHFR | 0.01 | Low |
20c | M. tuberculosis DHFR | 0.025 | Low |
2. Anti-Obesity Effects
The anti-obesity effects of certain derivatives have been documented through their ability to inhibit key metabolic enzymes and receptors involved in fat metabolism and appetite regulation. For example, compounds derived from the 1,9-diazaspiro[5.5]undecane series have shown significant antagonistic activity against neuropeptide Y (NPY) receptors, which are crucial for appetite control .
Table 2: Biological Activity Related to Obesity Treatment
Compound | Mechanism of Action | IC50 (nM) |
---|---|---|
3a | NPY Y5 antagonism | <500 |
3b | ACC inhibition | <10 |
3. Inhibition of RNA Methyltransferases
A notable advancement in the study of triazaspiro compounds is their role as inhibitors of METTL3, an RNA methyltransferase involved in gene regulation and cancer progression. Derivatives such as UZH2 have shown impressive potency with an IC50 value as low as 0.005 μM .
Table 3: METTL3 Inhibition Potency
Compound | IC50 (μM) | Selectivity |
---|---|---|
UZH2 | 0.005 | High |
Other | Varies | Moderate |
The mechanisms by which this compound derivatives exert their biological effects are multifaceted:
- Enzyme Inhibition : Many derivatives act as competitive inhibitors for enzymes like DHFR and ACC (Acetyl-CoA Carboxylase), leading to reduced substrate availability for metabolic pathways.
- Receptor Antagonism : Compounds targeting neuropeptide Y receptors can modulate appetite and energy expenditure, providing a therapeutic angle for obesity management.
- RNA Modulation : Inhibitors of METTL3 impact RNA methylation processes that are critical in cancer biology and cellular signaling pathways.
Case Study 1: Anti-Tuberculosis Activity
A study conducted on the efficacy of triazaspiro compounds against multi-drug resistant tuberculosis revealed that derivatives like compound 20b not only inhibited M. tuberculosis effectively but also maintained low toxicity levels in vitro . This highlights the potential for developing new anti-TB therapies based on triazaspiro scaffolds.
Case Study 2: Weight Management
Research involving the administration of specific NPY antagonists derived from the triazaspiro framework demonstrated significant weight loss in preclinical models by altering feeding behavior and energy expenditure . These findings suggest a promising avenue for obesity treatment.
Properties
Molecular Formula |
C8H17N3 |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1,4,9-triazaspiro[5.5]undecane |
InChI |
InChI=1S/C8H17N3/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-11H,1-7H2 |
InChI Key |
LTEQKOJTJCNSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNCCN2 |
Origin of Product |
United States |
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